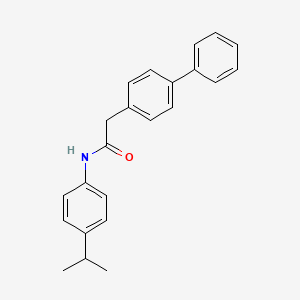
2-(4-biphenylyl)-N-(4-isopropylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-biphenylyl)-N-(4-isopropylphenyl)acetamide, also known as BIIPA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BIIPA belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs) and is being researched for its anti-inflammatory and analgesic properties.
Mécanisme D'action
The mechanism of action of 2-(4-biphenylyl)-N-(4-isopropylphenyl)acetamide involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. 2-(4-biphenylyl)-N-(4-isopropylphenyl)acetamide selectively inhibits COX-2, which is the isoform of the enzyme that is upregulated in response to inflammation. By inhibiting COX-2, 2-(4-biphenylyl)-N-(4-isopropylphenyl)acetamide reduces the production of prostaglandins and subsequently reduces inflammation and pain.
Biochemical and Physiological Effects
2-(4-biphenylyl)-N-(4-isopropylphenyl)acetamide has been shown to have anti-inflammatory and analgesic effects in animal models of arthritis, colitis, and other inflammatory conditions. It has also been found to reduce fever and edema. 2-(4-biphenylyl)-N-(4-isopropylphenyl)acetamide has been shown to be well-tolerated in animal studies, with no significant adverse effects reported.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-biphenylyl)-N-(4-isopropylphenyl)acetamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has been extensively studied in animal models, and its mechanism of action is well-understood. However, 2-(4-biphenylyl)-N-(4-isopropylphenyl)acetamide has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer to animals or use in cell culture experiments. Additionally, 2-(4-biphenylyl)-N-(4-isopropylphenyl)acetamide has not been extensively studied in humans, so its safety and efficacy in humans are not well-established.
Orientations Futures
There are several future directions for research on 2-(4-biphenylyl)-N-(4-isopropylphenyl)acetamide. One area of interest is the development of novel formulations of 2-(4-biphenylyl)-N-(4-isopropylphenyl)acetamide that improve its solubility and bioavailability. Another area of interest is the study of 2-(4-biphenylyl)-N-(4-isopropylphenyl)acetamide in human clinical trials, to determine its safety and efficacy in humans. Additionally, 2-(4-biphenylyl)-N-(4-isopropylphenyl)acetamide could be studied in combination with other anti-inflammatory drugs, to determine if it has synergistic effects. Finally, the potential for 2-(4-biphenylyl)-N-(4-isopropylphenyl)acetamide to have neuroprotective effects could be investigated, as there is some evidence to suggest that COX-2 inhibitors may have neuroprotective properties.
Méthodes De Synthèse
The synthesis of 2-(4-biphenylyl)-N-(4-isopropylphenyl)acetamide involves the reaction of 4-biphenylamine and 4-isopropylbenzoyl chloride in the presence of a base catalyst. The reaction yields 2-(4-biphenylyl)-N-(4-isopropylphenyl)acetamide as a white crystalline powder with a melting point of 135-137°C. The purity of 2-(4-biphenylyl)-N-(4-isopropylphenyl)acetamide is determined using high-performance liquid chromatography (HPLC).
Applications De Recherche Scientifique
2-(4-biphenylyl)-N-(4-isopropylphenyl)acetamide has been studied extensively for its anti-inflammatory and analgesic properties. It has been shown to inhibit the production of prostaglandins, which are inflammatory mediators. 2-(4-biphenylyl)-N-(4-isopropylphenyl)acetamide has also been found to reduce pain and inflammation in animal models of arthritis and other inflammatory conditions.
Propriétés
IUPAC Name |
2-(4-phenylphenyl)-N-(4-propan-2-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO/c1-17(2)19-12-14-22(15-13-19)24-23(25)16-18-8-10-21(11-9-18)20-6-4-3-5-7-20/h3-15,17H,16H2,1-2H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SROTWNSQRGPEOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CC2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(biphenyl-4-yl)-N-[4-(propan-2-yl)phenyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-[2-(trifluoromethyl)benzyl]-3-isoxazolecarboxamide](/img/structure/B4989726.png)

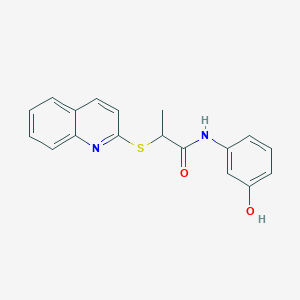
![4-{3-[(4-bromobenzyl)amino]butyl}phenol](/img/structure/B4989739.png)
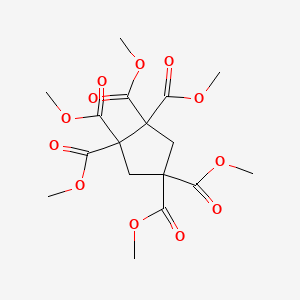
![1-(3-fluorobenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B4989753.png)

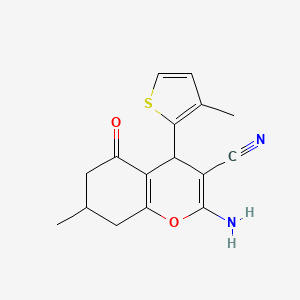
![ethyl 3-[(6-ethoxy-2-oxo-2H-chromen-4-yl)methyl]-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4989787.png)
![N-cycloheptyl-5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-2-pyridinamine](/img/structure/B4989799.png)
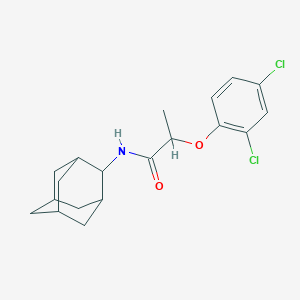
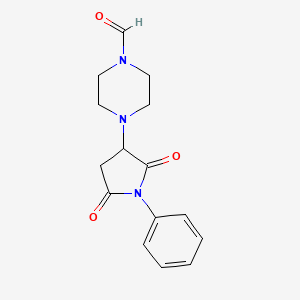
![1-(5-bromo-2-thienyl)-2-[(5-methoxy-1-methyl-1H-benzimidazol-2-yl)thio]ethanone hydrobromide](/img/structure/B4989814.png)
